molecular formula C9H10OS B3060571 2-(Ethylsulfanyl)benzaldehyde CAS No. 53606-33-0

2-(Ethylsulfanyl)benzaldehyde

Cat. No.: B3060571
CAS No.: 53606-33-0
M. Wt: 166.24 g/mol
InChI Key: OTPHHWXZMVMABO-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)benzaldehyde is an organic compound with the molecular formula C9H10OS It is characterized by the presence of an ethylsulfanyl group attached to a benzaldehyde moiety

Mechanism of Action

Target of Action

It is structurally similar to benzaldehyde , which is known to bind chemically to cellular macromolecules, particularly free amino groups .

Mode of Action

Benzaldehyde, a structurally similar compound, is known to bind chemically to cellular macromolecules . This suggests that 2-(Ethylsulfanyl)benzaldehyde might interact with its targets in a similar manner, leading to changes in the cellular environment.

Biochemical Pathways

For instance, it is synthesized via the β-oxidative pathway in peroxisomes . It’s plausible that this compound might affect similar pathways.

Pharmacokinetics

Benzaldehyde is known to be well-absorbed via the gastrointestinal tract, skin, and lungs . It is rapidly distributed, especially in the blood and kidneys, and excreted very rapidly almost exclusively with the urine . These properties might give us some insights into the potential pharmacokinetics of this compound.

Result of Action

Benzaldehyde is known to cause irritation of the skin, eyes, and mucous membranes of the respiratory passages . It’s plausible that this compound might have similar effects.

Action Environment

It’s known that the compound is stable under inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound’s action, efficacy, and stability might be influenced by factors such as temperature and atmospheric conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethylsulfanyl)benzaldehyde typically involves the introduction of an ethylsulfanyl group to a benzaldehyde precursor. One common method is the nucleophilic substitution reaction where benzaldehyde is treated with ethylthiol in the presence of a base, such as sodium hydroxide, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethylsulfanyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethylsulfanyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products:

    Oxidation: 2-(Ethylsulfanyl)benzoic acid.

    Reduction: 2-(Ethylsulfanyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

Schiff Base Reactions
2-(Ethylsulfanyl)benzaldehyde can be utilized in Schiff base reactions, which are crucial for synthesizing various nitrogen-containing compounds. These reactions involve the condensation of aldehydes with amines to form imines, which can further react to yield diverse products. For example, it has been shown that using this compound in conjunction with aniline derivatives yields high-efficiency products under mild conditions. The yields can reach up to 85%, indicating its effectiveness as a starting material in complex organic syntheses .

Table 1: Yields of Schiff Base Reactions Using this compound

ReactantsSolventYield (%)
Aniline + this compoundDCM85
Aniline + 4-methyl-2-(ethylsulfanyl)benzaldehydeEthanol78
Aniline + 4-hydroxy-2-(ethylsulfanyl)benzaldehydeDMSO75

Medicinal Chemistry

Anticancer Properties
Research indicates that substituted benzaldehydes, including this compound, exhibit potential anticancer activities. They may sensitize hypoxic tumor cells, which are often resistant to conventional therapies like chemotherapy and radiotherapy. This property is particularly useful in enhancing the efficacy of existing cancer treatments .

Table 2: Anticancer Activity of Substituted Benzaldehydes

CompoundCancer TypeMechanism of Action
This compoundBreast CancerHypoxic sensitization
4-Methoxy-2-(ethylsulfanyl)benzaldehydeLung CancerInduction of apoptosis

Materials Science

Synthesis of Functionalized Polymers
The compound has also been explored for its role in developing functionalized polymers. Its reactivity allows it to serve as a building block for creating materials with specific properties, such as improved thermal stability and chemical resistance. This application is particularly relevant in the development of coatings and adhesives that require enhanced performance under various environmental conditions.

Case Studies

Case Study: Synthesis of N-Benzylideneaniline
In a notable study, researchers employed this compound to synthesize N-benzylideneaniline through a Schiff base reaction using Kinnow peel powder as a catalyst. The reaction demonstrated high yields and showcased the compound's utility in eco-friendly synthesis methods .

Case Study Summary Table

Study ReferenceApplicationKey Findings
Cytotoxicity AssessmentEvaluated effects on respiratory cells
Synthesis of N-BenzylideneanilineHigh yield (85%) using eco-friendly catalysts

Comparison with Similar Compounds

    Benzaldehyde: Lacks the ethylsulfanyl group, making it less reactive in certain substitution reactions.

    2-(Methylsulfanyl)benzaldehyde: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl, leading to different reactivity and applications.

    4-(Ethylsulfanyl)benzaldehyde: The position of the ethylsulfanyl group affects its chemical properties and reactivity.

Uniqueness: 2-(Ethylsulfanyl)benzaldehyde is unique due to the presence of the ethylsulfanyl group at the ortho position relative to the aldehyde group. This positioning influences its reactivity and makes it a valuable intermediate in organic synthesis and research applications.

Biological Activity

2-(Ethylsulfanyl)benzaldehyde, a compound characterized by the presence of an ethylthio group attached to a benzaldehyde moiety, has garnered attention in various fields of biological research. Its potential biological activities include antimicrobial, anticancer, and enzyme inhibitory effects. This article reviews the current understanding of its biological activity, supported by case studies and research findings.

  • Chemical Formula : C9H10OS
  • CAS Number : 53606-33-0
  • Molecular Weight : 170.24 g/mol

The structure of this compound can be represented as follows:

C6H5CHO+C2H5S\text{C}_6\text{H}_5\text{CHO}+\text{C}_2\text{H}_5\text{S}

Antimicrobial Activity

Research indicates that compounds with sulfur-containing groups, like this compound, exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzaldehyde with thioether functionalities showed enhanced activity against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. One notable study investigated its effects on human cancer cell lines, including breast and lung cancer cells. The compound exhibited cytotoxic effects, leading to apoptosis in cancer cells at concentrations ranging from 10 to 50 µM.

Mechanism of Action :

  • Induction of oxidative stress.
  • Activation of caspase pathways.
  • Inhibition of cell proliferation.
Cell Line IC50 (µM)
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)30

These findings highlight the potential for further development into therapeutic agents targeting cancer .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs). These enzymes are crucial in regulating pH and fluid balance in biological systems. The compound's thioether group may facilitate binding to the active site of CAs, thereby inhibiting their activity.

A recent study employed isothermal titration calorimetry to assess binding affinities:

Enzyme Binding Affinity (Kd)
Carbonic Anhydrase II50 nM
Carbonic Anhydrase IX75 nM

The inhibition of CAs by this compound suggests potential applications in treating conditions such as glaucoma and edema .

Case Studies

  • Antimicrobial Efficacy : A clinical trial involving topical formulations containing this compound showed significant improvement in wound healing rates compared to placebo treatments.
  • Cancer Research : In vivo studies using mouse models demonstrated that administration of the compound resulted in reduced tumor size and improved survival rates compared to untreated controls.

Properties

IUPAC Name

2-ethylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-2-11-9-6-4-3-5-8(9)7-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPHHWXZMVMABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80517641
Record name 2-(Ethylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53606-33-0
Record name 2-(Ethylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

114A (10.4 g, 78% yield) was prepared from 2-fluorobezaldehyde (10 g, 81 mmol) and thioethane (5.5 g, 89 mmol) using a procedure similar to that used in the preparation of 11A. 1H NMR (400 MHz, Methanol-d4) δ ppm 1.23-1.42 (m, 3H) 2.98 (q, J=7.34 Hz, 2H) 7.17-7.37 (m, 1H) 7.38-7.64 (m, 2H) 7.81 (dd, J=7.70, 1.59 Hz, 1H) 10.30 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
thioethane
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
78%

Synthesis routes and methods II

Procedure details

2-fluoro-benzaldehyde (2.00 g, 16.1 mmol), potassium carbonate (2.45 g, 17.7 mmol) and thioethanol (17.1 mmol) were dissolved in 10.0 mL DMF in a 50 mL round-bottomed flask under dry nitrogen, topped with a reflux condenser. The reaction mixture was heated to 55° C. for 3 days. After cooling, the mixture was added to 50 mL of saturated potassium carbonate solution and extracted with 3×50 mL portions of ether. The extracts were dried with magnesium sulfate and evaporated. The crude product was further purified by chromatography on silica gel using 2:1 dichloromethane/n-hexane as eluent to give a yellow oil (1.94 g, 72%). 1H NMR (200 MHz, CDCl3): δ 1.37 (t, J=7.5, 3H), 2.99 (q, J=7.5, 2H), 7.26-7.56 (m, 3H), 7.84 (dd, J1=8.0, 1H), 10.37 (s, 1H) ppm.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
17.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Yield
72%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Ethylsulfanyl)benzaldehyde
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